molecular formula C10H12BrNO2 B13996447 (R)-3-Amino-2-(2-bromobenzyl)propanoic acid

(R)-3-Amino-2-(2-bromobenzyl)propanoic acid

Cat. No.: B13996447
M. Wt: 258.11 g/mol
InChI Key: NZFMYDNPOGZVOM-MRVPVSSYSA-N
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Description

(R)-3-Amino-2-(2-bromobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a 2-bromobenzyl substituent at the β-position of the propanoic acid backbone. Its structure combines a brominated aromatic moiety with a polar amino acid group, making it a candidate for pharmaceutical and biochemical studies.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

NZFMYDNPOGZVOM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Industrial Chemical Synthesis Methods

The industrial synthesis of 3-(2-bromophenyl)propionic acid, a key intermediate to (R)-3-amino-2-(2-bromobenzyl)propanoic acid, has been well-documented in patent literature. The process typically starts from 2-bromobenzaldehyde and proceeds via a one-pot continuous reaction mode, which enhances efficiency and scalability.

Key Steps:

This method allows for industrial-scale production with controlled reaction conditions to optimize yield and purity. The patent CN102211994A outlines four embodiments of this synthesis, each detailing slight variations in reaction conditions and purification techniques to maximize output and quality.

Step Description Conditions/Notes
1 Starting from 2-bromobenzaldehyde Continuous one-pot reaction mode
2 Formation of 3-(2-bromophenyl)propionic acid Controlled temperature and solvent
3 Purification of intermediate Crystallization or chromatography

This chemical synthesis route is fundamental as the intermediate 3-(2-bromophenyl)propionic acid is further transformed into the target amino acid derivative.

Biocatalytic Synthesis via Immobilized Multienzyme Cascade

A highly selective and environmentally friendly approach to synthesizing this compound involves enzymatic catalysis using immobilized multienzyme systems. This method leverages the specificity of enzymes to produce the desired enantiomer with high enantiomeric excess and purity.

Enzymes Used:

  • d-Amino acid aminotransferase from Bacillus cereus
  • d-Lactate dehydrogenase from Lactobacillus helveticus
  • Formate dehydrogenase from Candida boidinii

Process Highlights:

  • Enzymes are co-immobilized on glutaraldehyde-activated amino polymer beads (LX1000HA), which enhances enzyme stability and reusability.
  • The cascade reaction converts a precursor substrate into this compound with excellent stereoselectivity.
  • Pilot-scale synthesis at 50 g scale achieved a 65% isolated yield with >99% purity and 99.0% enantiomeric excess.
  • The immobilized enzyme system demonstrated stability over 10 cycles (150 hours) and sustained >95% conversion in continuous-flow packed-bed reactor (PBR) operation for 36 hours.
Parameter Result
Scale 50 g batch
Isolated Yield 65%
Purity (HPLC) >99%
Enantiomeric Excess (ee) 99.0%
Enzyme Stability >90% activity retention for 10 cycles (150 h)
Continuous Flow Conversion >95% for 36 h
Space-Time Yield 323.3 g L⁻¹ day⁻¹

This biocatalytic method offers a sustainable alternative to traditional chemical synthesis, with advantages in stereoselectivity, mild reaction conditions, and potential for scale-up in pharmaceutical manufacturing.

General Chemical Synthesis Considerations

While specific methods for this compound are limited in publicly available literature, insights can be drawn from related compounds such as (S)-3-amino-2-(3-bromobenzyl)propanoic acid. These syntheses typically involve:

  • Using bromobenzyl derivatives as starting materials.
  • Employing amino acid precursors or derivatives.
  • Conducting reactions in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
  • Applying reflux conditions to improve reaction efficiency and yield.

These methods are adaptable and may require optimization of temperature, solvent, and reaction time depending on the specific substrate and desired stereochemistry.

Summary Table of Preparation Methods

Method Type Starting Materials Key Features Yield & Purity Scale & Application
Industrial Chemical 2-bromobenzaldehyde One-pot continuous reaction; purification High purity intermediate Industrial scale (patent scale)
Biocatalytic Precursor substrates (not specified) Immobilized multienzyme cascade; high stereoselectivity 65% yield; >99% purity; 99% ee Pilot scale (50 g); continuous flow
General Chemical Bromobenzyl derivatives, amino acids Solvent and reflux optimization Variable, dependent on conditions Laboratory to industrial scale

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(2-bromobenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The position of bromine on the aromatic ring and the presence of protective groups significantly alter physicochemical and biological properties.

Compound Name Substituent Position Molecular Weight (g/mol) Key Features Reference
(R)-3-Amino-2-(2-bromobenzyl)propanoic acid 2-Bromobenzyl Not reported Amino acid backbone, brominated benzyl Target
(R)-2-Amino-3-(3-bromophenyl)propanoic acid 3-Bromophenyl ~260.09 High purity (>98%), phenyl substituent
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid 2,5-Difluorophenyl 217.17 Fluorinated aromatic system
(R)-3-(5-Bromo-2-methoxyphenyl)-Boc-protected acid 5-Bromo-2-methoxyphenyl ~388.23 tert-Boc protection, methoxy group

Key Observations :

  • Bromine Position: The 2-bromobenzyl group in the target compound introduces steric bulk near the amino acid backbone compared to the 3-bromophenyl analog . This may affect receptor binding or solubility.
  • Protective Groups : tert-Butoxycarbonyl (Boc) protection in enhances stability during synthesis, a strategy absent in the target compound.

Key Observations :

  • High yields (up to 99%) are achievable for tert-Boc-protected β-amino acids , suggesting efficient protection strategies.
  • Brominated benzyl derivatives (e.g., ) require multi-step synthesis but maintain moderate-to-high yields.

Key Observations :

  • Anti-inflammatory Potential: β-Hydroxy-β-arylalkanoic acids (e.g., ) show COX inhibition, but β-amino acids like the target compound may lack this activity due to structural differences.

Thermal and Chemical Stability

Thermal decomposition data for β-amino acids:

Compound Decomposition Temperature (°C) Stability Notes Reference
(S)-3, (R)-4, (S)-4, etc. 280–285 Thermally unstable, decompose
Fenbufen analogs Not reported Stable under synthesis conditions

Key Observations :

  • β-Amino acids with aryl groups (e.g., ) decompose near 280°C, suggesting moderate thermal stability.

Biological Activity

(R)-3-Amino-2-(2-bromobenzyl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a bromobenzyl substituent. This compound has garnered interest in medicinal chemistry for its potential interactions with biological targets, particularly in the context of enzyme-substrate interactions and protein engineering. Its molecular formula is C₉H₁₀BrNO₂, and it features a carboxylic acid group, an amino group, and a bromobenzyl substituent which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to various biological effects. These may include:

  • Inhibition or Activation of Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Modulation of Receptor Signaling : It may alter receptor activity, impacting cellular signaling cascades.
  • Alteration of Protein Conformation : The compound can induce conformational changes in proteins, affecting their function.

Biological Studies

Research indicates that this compound is utilized in studies related to enzyme-substrate interactions and has applications in medicinal chemistry. Its structural characteristics suggest potential uses in developing pharmaceuticals targeting neurological disorders and other diseases.

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InteractionUsed in studies related to enzyme-substrate dynamics.
Antimicrobial ActivityPotential antimicrobial properties due to structural features; specific studies ongoing.
Protein EngineeringActs as a building block for synthesizing compounds aimed at modulating protein functions.

Case Studies

  • Enzyme-Substrate Interaction Studies : Research has demonstrated that this compound can enhance the understanding of enzyme kinetics and substrate specificity. Its bromobenzyl group allows for increased binding interactions with target enzymes.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC Value (mg/mL)Active Against
3-Amino-3-(4-bromophenyl)propanoic acid0.0195E. coli, S. aureus
3-Amino-2-(4-chlorophenyl)propanoic acid0.0048C. albicans
3-Amino-3-(2-bromophenyl)propanoic acidTBDTBD

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a versatile compound in medicinal chemistry:

  • Medicinal Chemistry Applications : The compound is being explored as a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Protein Engineering Applications : Its ability to modify protein interactions positions it as a valuable tool in biochemistry and molecular biology research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-2-(2-bromobenzyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., using Evans oxazolidinones or transition-metal catalysts) is preferred. For example, coupling 2-bromobenzyl halides with protected β-amino acid precursors under Mitsunobu or Ullmann conditions can yield the target scaffold. Post-synthetic deprotection (e.g., TFA for Boc groups) and purification via reverse-phase HPLC are critical for isolating the (R)-enantiomer .
  • Key Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., DMF for Ullmann coupling), and chiral stationary phases (e.g., Chiralpak IA) for HPLC resolution .

Q. How can structural characterization of this compound be validated?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the 2-bromobenzyl group and stereochemistry at the α-carbon. Key signals include aromatic protons (δ 7.2–7.5 ppm) and the chiral center’s splitting pattern .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~298.0) and isotopic pattern from bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Polarimetry : Specific rotation ([α]D_D) compared to literature values for enantiopurity assessment .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for brominated aromatic amino acids?

  • Case Study : Discrepancies in enzyme inhibition (e.g., tyrosine kinase) may arise from variations in assay conditions (pH, ionic strength) or impurity profiles. For example, residual palladium from coupling reactions (≤10 ppm) can artificially inflate inhibition values. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and stringent QC (HPLC purity >98%) .
  • Data Normalization : Control for batch-to-batch variability by referencing internal standards (e.g., (S)-enantiomer as a negative control) .

Q. How does the 2-bromobenzyl substituent influence metabolic stability in preclinical models?

  • In Vitro Analysis : Incubate with liver microsomes (human/rat) and monitor dehalogenation via LC-MS. The electron-withdrawing bromine slows oxidative metabolism compared to non-halogenated analogs, with t1/2t_{1/2} >120 min at 37°C .
  • Isotope Tracing : Use 82^{82}Br-labeled compound to track tissue distribution in rodent models, revealing preferential accumulation in lipid-rich organs (brain, adipose) .

Q. What computational approaches predict the conformational flexibility of this compound in protein binding?

  • Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., GABAA_A) using AMBER or GROMACS. The 2-bromobenzyl group stabilizes hydrophobic pockets via π-π stacking (e.g., with Phe200 in GABAA_A), while the carboxylic acid forms salt bridges with Arg residues .
  • Docking Validation : Compare AutoDock Vina and Glide scores to crystallographic data (if available), prioritizing poses with RMSD <2.0 Å .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Yield 60–70% (crude), 40–50% (after HPLC) >85% via flow chemistry optimization
Enantiomeric Excess 90–95% (chiral HPLC) 99% via dynamic kinetic resolution
Bioactivity IC50_{50} 10–50 µM (kinase assays) 0.5–5 µM (SPR-based profiling)

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